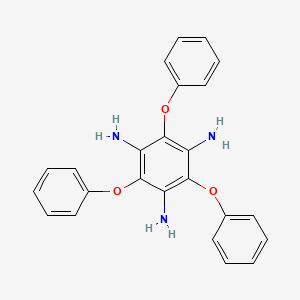![molecular formula C14H13ClFN3O3 B14922274 ethyl 3-[(4-chloro-2-fluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B14922274.png)
ethyl 3-[(4-chloro-2-fluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3-[(4-CHLORO-2-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a chloro-fluoroaniline moiety, and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-[(4-CHLORO-2-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Chloro-Fluoroaniline Moiety: The chloro-fluoroaniline group is introduced via a nucleophilic substitution reaction, where the aniline derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound can be explored as a potential pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.
Industry:
Agriculture: The compound can be investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of ETHYL 3-[(4-CHLORO-2-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
- ETHYL 2-(3-CHLORO-4-FLUOROANILINO)ACETATE
- ETHYL 3-((2-FLUOROANILINO)CARBONYL)-1-INDOLIZINECARBOXYLATE
Comparison:
- Structural Differences: While similar compounds may share the chloro-fluoroaniline moiety, they differ in the core structure (e.g., pyrazole vs. indolizine) and the position of substituents.
- Chemical Properties: The presence of different core structures and substituents can lead to variations in chemical reactivity, stability, and solubility.
- Biological Activity: The unique combination of substituents in ETHYL 3-[(4-CHLORO-2-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE may result in distinct biological activities compared to similar compounds, making it a valuable candidate for specific applications.
This detailed article provides a comprehensive overview of ETHYL 3-[(4-CHLORO-2-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H13ClFN3O3 |
|---|---|
Poids moléculaire |
325.72 g/mol |
Nom IUPAC |
ethyl 5-[(4-chloro-2-fluorophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13ClFN3O3/c1-3-22-14(21)12-7-11(18-19(12)2)13(20)17-10-5-4-8(15)6-9(10)16/h4-7H,3H2,1-2H3,(H,17,20) |
Clé InChI |
WIWCUTXWQYNUGO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (5Z)-4-oxo-2-(phenylamino)-5-[(propylamino)methylidene]-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14922192.png)
![3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922197.png)

![3-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14922218.png)
![3-[(4-Fluorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14922228.png)
![5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14922229.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B14922235.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B14922243.png)

![(2Z)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14922264.png)
![2-hydroxy-5-({[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B14922265.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B14922277.png)
![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14922283.png)
